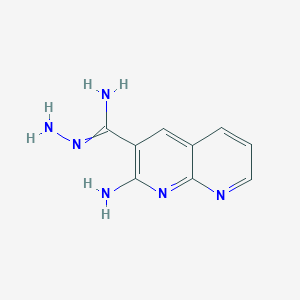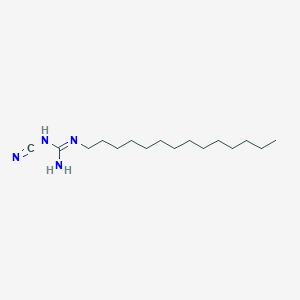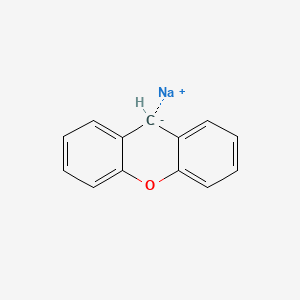![molecular formula C8H12O2 B14608975 1,4-Dioxaspiro[4.5]dec-2-ene CAS No. 59953-87-6](/img/structure/B14608975.png)
1,4-Dioxaspiro[4.5]dec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[45]dec-2-ene is an organic compound with the molecular formula C8H12O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]dec-2-ene can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. This reaction forms a spiro intermediate, which can then be dehydrated to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.5]dec-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dioxaspiro[4.5]dec-7-ene
- 1,4-Dioxaspiro[4.4]nonane
- 1,4-Dioxaspiro[4.5]decan-2-one
Uniqueness
1,4-Dioxaspiro[4.5]dec-2-ene is unique due to its specific spiro structure and the presence of two oxygen atoms in the ring system. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
59953-87-6 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1,4-dioxaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h6-7H,1-5H2 |
InChI-Schlüssel |
KEMLLBHQBONAAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)OC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)


![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)




![5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate](/img/structure/B14608929.png)

![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)

![1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid](/img/structure/B14608953.png)

